Spliceostatin A

Pre-mRNA Splicing Spliceosome Inhibition SF3B Target Engagement

Select Spliceostatin A when experimental reproducibility demands a chemically stable, covalent SF3B1 probe. Unlike non-covalent modulators (Pladienolide B, Herboxidiene) or the labile parent FR901464, its zinc-assisted binding freezes a unique conformational state, delivering consistent target engagement in PK/PD, xenograft, cryo-EM, and HTS applications. The semi-synthetic methyl ketal design ensures extended solution stability for repeat-dosing studies. Do not substitute with generic splicing inhibitors—their divergent kinetics alter cytotoxicity and splicing fingerprints.

Molecular Formula C28H43NO8
Molecular Weight 521.6 g/mol
Cat. No. B15602753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpliceostatin A
Molecular FormulaC28H43NO8
Molecular Weight521.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/t18?,19?,20?,22?,23?,24?,26?,27-,28+/m0/s1
InChIKeyXKSGIJNRMWHQIQ-BUTFPORBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spliceostatin A for Research Procurement: Potency, Stability & SF3B Selectivity


Spliceostatin A is a semi-synthetic methyl ketal derivative of the natural product FR901464, functioning as a potent and selective inhibitor of the SF3B subcomplex within the U2 snRNP spliceosome [1]. By covalently binding the SF3B1 subunit, it disrupts pre-mRNA splicing, leading to nuclear retention and subsequent translation of unspliced transcripts, a mechanism distinct from many other spliceosome modulators [2]. Its design specifically addresses the inherent chemical instability of FR901464, resulting in a more robust tool compound for reproducible in vitro and in vivo studies [3].

Procurement Risks for Spliceostatin A: Why Analogs Cannot Substitute


Generic substitution with close analogs like FR901464, Pladienolide B, or Sudemycins is not scientifically valid for studies requiring Spliceostatin A due to critical differences in chemical stability, target engagement kinetics, and selectivity profiles. While many compounds target the SF3B complex, their binding modes (covalent vs. non-covalent), specific interactions with SF3B1 residues, and resultant effects on the spliceosome's conformational landscape differ significantly [1]. For instance, Spliceostatin A's covalent binding mechanism, which is zinc-assisted, induces a unique SF3B1 conformational change that is not identically replicated by non-covalent inhibitors like Pladienolide B or Herboxidiene [2]. These mechanistic nuances directly translate to divergent cellular splicing inhibition patterns and cytotoxicity profiles, making the specific choice of compound a critical determinant of experimental outcome [3].

Spliceostatin A Competitive Differentiation: Quantitative Evidence Guide


Enhanced In Vitro Splicing Inhibition Potency Over Parent FR901464

Spliceostatin A demonstrates a 5-fold improvement in inhibiting in vitro pre-mRNA splicing compared to its parent compound, FR901464. This enhanced potency is critical for experimental systems requiring low-nanomolar target engagement with minimal DMSO carryover [1].

Pre-mRNA Splicing Spliceosome Inhibition SF3B Target Engagement

Superior Physicochemical Stability in Solution Versus FR901464

The semi-synthetic methyl ketal modification of Spliceostatin A directly addresses the chemical instability of natural FR901464, which is prone to degradation in solution. This structural change yields a significantly more stable compound, confirmed as a critical reason for its development as the preferred tool compound [1]. While exact half-life quantification depends on formulation, this enhanced stability is a defining feature cited across both literature and reputable vendor technical datasheets .

Compound Stability Drug Discovery Chemical Biology Structural Derivatization

Potent and Selective Cytotoxicity in SF3B1-Mutant Cancer Cells

Spliceostatin A exhibits significantly greater cytotoxicity in cancer cell lines harboring SF3B1 hotspot mutations (e.g., K700E) compared to wild-type controls. This sensitivity provides a unique biomarker-driven selection rationale, distinguishing it from broader-spectrum splicing modulators. SF3B1 mutant cells were found to be significantly more sensitive to Spliceostatin A (p = 0.0118) [1].

SF3B1 Mutation Spliceosome-Targeted Therapy Cancer Biology Biomarker-Driven Selection

Distinct Covalent Zinc-Assisted Binding Mode Versus Non-Covalent Inhibitors

Unlike non-covalent SF3B inhibitors such as Pladienolide B and Herboxidiene, Spliceostatin A acts as a covalent inhibitor via a zinc-assisted enzymatic-like mechanism [1]. This unique binding mode results in irreversible inactivation of the SF3B complex, leading to a distinct and sustained splicing inhibition profile [2]. This mechanistic difference is critical for experimental designs requiring prolonged or washout-resistant target modulation.

Covalent Inhibitor SF3B1 Binding Kinetics Structural Biology Drug Discovery

Well-Characterized PK/PD Profile and In Vivo Antitumor Activity

Spliceostatin A possesses a well-defined in vivo pharmacological profile. The parent analog, FR901464, showed significant in vivo antitumor efficacy against human solid tumor xenografts at doses of 0.056–1 mg/kg, establishing the therapeutic window for this scaffold [1]. Spliceostatin A was subsequently developed and demonstrated to retain this in vivo activity, with superior stability, making it a more reliable tool for in vivo proof-of-concept studies [2].

Pharmacokinetics In Vivo Efficacy Xenograft Therapeutic Window

Spliceostatin A: Optimal Research and Industrial Application Scenarios


Investigating SF3B1-Mutant Cancer Vulnerabilities and Pharmacogenomics

Leveraging the selective sensitivity of SF3B1-mutant cell lines to Spliceostatin A [1], researchers can use this compound as a precise chemical probe to identify synthetic lethal interactions and downstream signaling perturbations specific to splicing factor mutations. This is a cornerstone application for target validation and biomarker discovery in cancers like chronic lymphocytic leukemia, breast cancer, and myelodysplastic syndromes.

Detailed Mechanistic Dissection of Splicing Catalysis and Spliceosome Dynamics

Spliceostatin A's unique covalent, zinc-assisted binding mode [2] freezes the SF3B complex in a specific conformational state. This makes it an unmatched tool for structural biology studies (cryo-EM, X-ray crystallography) aimed at capturing transient spliceosome assembly intermediates and understanding the precise choreography of pre-mRNA splicing.

Long-Term In Vivo Proof-of-Concept Studies for Splicing Modulation

For therapeutic discovery programs, Spliceostatin A's combination of in vivo activity and superior solution stability over FR901464 [3] makes it the compound of choice for repeat-dosing pharmacokinetic/pharmacodynamic (PK/PD) studies and xenograft efficacy models. This ensures more reproducible drug exposure and reduces experimental variability from compound degradation.

High-Throughput Splicing Assay Development and Chemical Genomics

The high potency of Spliceostatin A in in vitro splicing assays (IC50 ~ 0.01 µM) [4] provides a robust positive control with a wide dynamic range for the development and validation of high-throughput screening (HTS) platforms. Its well-characterized mechanism enables the clear interpretation of screen hits from compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spliceostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.